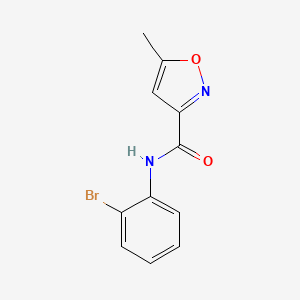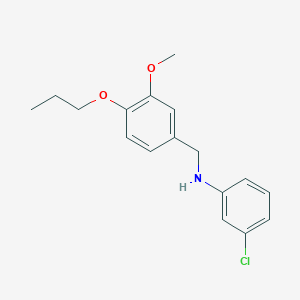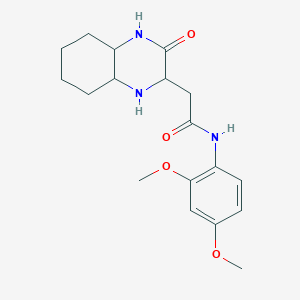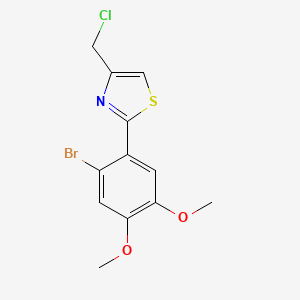
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide, also known as ABX-1431, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of isoxazole carboxamide compounds, which have been found to modulate the activity of the endocannabinoid system in the brain.
Mecanismo De Acción
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide modulates the activity of the endocannabinoid system in the brain by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide increases the levels of 2-AG in the brain, which in turn activates cannabinoid receptors and produces a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide are mediated by the activation of cannabinoid receptors in the brain. These effects include the modulation of pain perception, inflammation, and cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its high purity and quality, favorable safety profile, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of chronic pain, which is a major public health concern. Further research is needed to fully understand the potential of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide in these and other areas, as well as to optimize its synthesis and formulation for clinical use.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of various neurological disorders, including multiple sclerosis, neuropathic pain, and schizophrenia. In these studies, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been found to reduce inflammation, modulate pain perception, and improve cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMTQVLOGZLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4764435.png)
![N-(2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4764438.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4764455.png)
![4-[2-(2-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4764463.png)
![6-cyclopropyl-4-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4764474.png)


![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)
![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4764533.png)